molecular formula C16H22O6 B3123159 Diisobutyl 3,6-dihydroxyphthalate CAS No. 305362-96-3

Diisobutyl 3,6-dihydroxyphthalate

Cat. No.: B3123159
CAS No.: 305362-96-3
M. Wt: 310.34 g/mol
InChI Key: GHDGHRTULCSDSP-UHFFFAOYSA-N
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Description

Diisobutyl 3,6-dihydroxyphthalate: is an organic compound with the molecular formula C16H22O6 and a molecular weight of 310.34 g/mol . It is a derivative of phthalic acid, specifically a diester formed by the esterification of 3,6-dihydroxyphthalic acid with isobutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diisobutyl 3,6-dihydroxyphthalate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups. Common reagents for these reactions include thionyl chloride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, alkyl halides, anhydrous solvents.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Properties

IUPAC Name

bis(2-methylpropyl) 3,6-dihydroxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-9(2)7-21-15(19)13-11(17)5-6-12(18)14(13)16(20)22-8-10(3)4/h5-6,9-10,17-18H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGHRTULCSDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1C(=O)OCC(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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